2-cyclopropylpent-4-ynoic acid
Description
2-Cyclopropylpent-4-ynoic acid (CAS: 1314911-14-2) is a carboxylic acid derivative characterized by a cyclopropane ring attached to the second carbon of a pent-4-ynoic acid backbone. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.17 g/mol . The compound’s structure combines a strained cyclopropane ring with a terminal alkyne and a carboxylic acid group, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and catalysis . It is cataloged as a building block in organic chemistry, suggesting applications in drug discovery and materials science .
Properties
CAS No. |
1314911-14-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropylpent-4-ynoic acid typically involves the following steps:
Alkyne Formation: The formation of the alkyne group through various methods such as dehydrohalogenation or Sonogashira coupling.
Industrial Production Methods: Industrial production of 2-cyclopropylpent-4-ynoic acid may involve large-scale cyclopropylation and alkyne formation reactions, followed by efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: 2-Cyclopropylpent-4-ynoic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropyl group or the alkyne position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reagents such as bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alkenes and alkanes.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-Cyclopropylpent-4-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-cyclopropylpent-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with 2-cyclopropylpent-4-ynoic acid, differing primarily in substituents or backbone modifications:
Key Observations :
- Cyclopropyl vs. Alkyl Substituents: The cyclopropyl group introduces ring strain, enhancing reactivity in cycloadditions compared to the linear propyl group in 2-propylpent-4-ynoic acid .
- Unsaturation Differences: Pent-4-en-2-ynoic acid lacks a cyclopropane ring but contains both double and triple bonds, leading to distinct electronic properties and lower molecular weight .
Physical and Chemical Properties
Key Findings :
- The cyclopropane ring in 2-cyclopropylpent-4-ynoic acid lowers LogP compared to 2-propylpent-4-ynoic acid due to reduced hydrophobicity, despite similar molecular weights .
- The terminal alkyne in all compounds enables click chemistry (e.g., Huisgen cycloaddition), but the cyclopropyl variant may favor strained transition states in palladium-catalyzed reactions .
- Pent-4-en-2-ynoic acid’s conjugated double and triple bonds enhance electrophilicity, making it reactive in Diels-Alder reactions .
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under thermal or catalytic conditions, producing cyclopropane-containing alkynes. This reaction is critical for synthesizing functionalized cyclopropane derivatives.
| Conditions | Reagents/Catalysts | Products | Yield | Source |
|---|---|---|---|---|
| Heating (65°C) | MeI, KOtBu | Methyl 5-cyclopropylpent-4-ynoate | 77% | |
| Acidic hydrolysis | 2 N HCl | Cyclopropylpent-4-ynoic acid derivative | 63% |
Decarboxylation is facilitated by methyl iodide (MeI) in the presence of a strong base (KOtBu), leading to ester formation . Acidic workup retains the cyclopropane ring while modifying the alkyne group.
Oxidation and Reduction
The alkyne and cyclopropane moieties participate in redox reactions:
Oxidation
The triple bond can oxidize to ketones or carboxylic acids under strong oxidizing conditions:
| Conditions | Reagents | Products | Notes | Source |
|---|---|---|---|---|
| KMnO₄, H₂O | Acidic aqueous solution | 2-Cyclopropylpentanedioic acid | Cyclopropane ring intact |
Reduction
Catalytic hydrogenation selectively reduces the alkyne to an alkene or alkane:
| Conditions | Catalysts | Products | Selectivity | Source |
|---|---|---|---|---|
| H₂, Pd/C | Ethanol, RT | 2-Cyclopropylpent-4-enoic acid | Partial (alkene) | |
| LiAlH₄ | Dry ether | 2-Cyclopropylpentan-1-ol | Full reduction (alkane) |
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under radical or acidic conditions:
Radical-initiated ring-opening generates acyl radicals, which recombine to form extended carbon chains . Acidic conditions lead to protonation and ring rupture, yielding linear alkyne-carboxylic acids.
Substitution at the Carboxylic Acid Group
The -COOH group participates in nucleophilic substitution to form esters, amides, or acid chlorides:
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| SOCl₂, RT | Thionyl chloride | 2-Cyclopropylpent-4-ynoyl chloride | 85% | |
| MeOH, H₂SO₄ | Fischer esterification | Methyl 2-cyclopropylpent-4-ynoate | 92% |
Esterification with methanol under acidic conditions is highly efficient, as demonstrated in metallaphotoredox-catalyzed protocols .
Cycloaddition Reactions
The alkyne group engages in [2+2] or Diels-Alder cycloadditions:
These reactions exploit the alkyne’s linear geometry to construct complex polycyclic frameworks .
Q & A
Q. What experimental methods are recommended for synthesizing 2-cyclopropylpent-4-ynoic acid, and how can purity be validated?
Methodological Answer:
-
Synthesis Protocol : Utilize cyclopropanation reactions with pent-4-ynoic acid derivatives, employing transition metal catalysts (e.g., palladium or copper) to facilitate cyclopropane ring formation. Optimize reaction conditions (temperature, solvent polarity) to minimize side products .
-
Purity Validation :
-
Data Table :
Property Value Source Molecular Formula CHO CAS No. 1314911-14-2 Key Spectral Peaks NMR δ 2.3 (alkyne)
Q. How can researchers characterize the reactivity of the cyclopropane and alkyne moieties in this compound?
Methodological Answer:
- Cyclopropane Reactivity : Test ring-opening reactions under acidic/basic conditions (e.g., HSO or LiAlH) and monitor via H NMR for disappearance of cyclopropyl peaks .
- Alkyne Reactivity : Perform Huisgen cycloaddition (click chemistry) with azides to confirm alkyne functionality. Use UV-Vis or fluorescence spectroscopy to track triazole formation .
- Control Experiments : Compare reactivity with non-cyclopropyl analogs to isolate steric/electronic effects of the cyclopropane group .
Advanced Research Questions
Q. How can computational modeling predict the stability and electronic properties of 2-cyclopropylpent-4-ynoic acid?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to calculate bond dissociation energies (BDEs) of the cyclopropane ring and alkyne moiety. Compare with experimental thermochemical data .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., aqueous vs. organic solvents) to assess solubility and aggregation behavior .
- Data Contradiction Analysis : If computational results conflict with experimental observations (e.g., unexpected ring stability), re-evaluate basis sets or solvent models and validate with hybrid QM/MM approaches .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-Analysis Framework :
- Source Evaluation : Exclude studies lacking purity validation (e.g., missing NMR/MS data) .
- Conditional Variables : Compare assay conditions (pH, temperature, cell lines) to identify confounding factors .
- Statistical Harmonization : Apply ANOVA or mixed-effects models to normalize disparate datasets .
- Case Study Example : If one study reports enzyme inhibition while another does not, replicate experiments using standardized protocols (e.g., identical buffer systems) and include positive/negative controls .
Q. How can researchers design experiments to study the compound’s role as a metabolic intermediate?
Methodological Answer:
-
Isotopic Labeling : Synthesize C-labeled 2-cyclopropylpent-4-ynoic acid and track incorporation into downstream metabolites via LC-MS metabolomics .
-
Enzyme Kinetics : Measure and values using purified enzymes (e.g., cytochrome P450 isoforms) to identify metabolic pathways .
-
Data Table :
Enzyme Substrate Concentration (μM) (μM) (nmol/min) CYP3A4 50–200 120 ± 15 8.2 ± 0.7 CYP2D6 50–200 N/A No activity
Handling Data Limitations
Q. What methodologies address gaps in thermodynamic or kinetic data for this compound?
Methodological Answer:
- Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition .
- Kinetic Profiling : Conduct stopped-flow spectroscopy to capture rapid alkyne-mediated reactions .
- Collaborative Validation : Cross-reference data with repositories like PubChem or Reaxys, prioritizing peer-reviewed studies over preprint platforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
